molecular formula C21H18BrN5O4 B3014195 N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 946302-42-7

N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B3014195
CAS No.: 946302-42-7
M. Wt: 484.31
InChI Key: KMGLIARLUHLYMO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H18BrN5O4 and its molecular weight is 484.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigations

  • The synthesis and structural investigation of compounds related to N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involve creating analogs with different substituents and assessing their chemical and spectroscopic properties. These compounds show promise in the field of heterocyclic chemistry, offering new avenues for research and development (Atta & Ashry, 2011).

Pharmacological Potential and Antagonistic Activities

  • Compounds with the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, similar to the structure , have been identified as potential antagonists for human adenosine receptors. Their ability to interact with these receptors, as evidenced by studies, highlights their potential in treating diseases like Parkinson's disease and their role in neuroprotective strategies (Falsini et al., 2017).

Anticancer and Antimicrobial Applications

  • Related compounds demonstrate notable anticancer and antimicrobial activities. The synthesis of these analogs and their subsequent testing against various cancer cell lines and microbes suggest their potential as therapeutic agents in treating cancer and infections (Kumar et al., 2019).

Modification for Enhanced Efficacy

  • Modifying compounds with a similar scaffold by replacing certain groups, such as the acetamide group, has resulted in enhanced anticancer effects and reduced toxicity. This modification approach suggests that tailored alterations in the compound's structure can significantly improve its therapeutic potential (Wang et al., 2015).

Antihistaminic Agents

  • Compounds structurally related to the chemical in focus have been synthesized and evaluated for H1-antihistaminic activity. Their potential as new classes of antihistaminic agents, with significant efficacy and minimal sedation, points towards their utility in allergic conditions (Alagarsamy et al., 2009).

Herbicidal Activity

  • Derivatives of the [1,2,4]triazolo[1,5-a]pyridine class, which is structurally related, have shown effective herbicidal activity on a broad range of vegetation. This indicates potential applications in agriculture and plant management (Moran, 2003).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O4/c1-2-31-17-9-7-16(8-10-17)25-11-12-26-19(20(25)29)24-27(21(26)30)13-18(28)23-15-5-3-14(22)4-6-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGLIARLUHLYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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